N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-21-11-7-3-2-5-9(11)13-16-17-14(20-13)15-12(18)10-6-4-8-19-10/h2-8H,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXMNDKDAWHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Reaction Design
Retrosynthetic Analysis
The target molecule features a 1,3,4-oxadiazole core substituted at positions 2 and 5 with a furan-2-carboxamide and 2-(methylsulfanyl)phenyl group, respectively. Retrosynthetically, the compound can be dissected into two key intermediates:
- 5-(2-(Methylsulfanyl)phenyl)-1,3,4-oxadiazol-2-amine : Serves as the oxadiazole backbone with an amine group for subsequent coupling.
- Furan-2-carboxylic acid : Provides the acyl component for amide bond formation.
The synthesis proceeds via a two-step protocol:
- Cyclization to form the oxadiazole ring.
- Coupling to introduce the furan-2-carboxamide moiety.
Detailed Synthetic Procedures
Synthesis of 5-(2-(Methylsulfanyl)phenyl)-1,3,4-oxadiazol-2-amine
Starting Materials
- 2-(Methylsulfanyl)benzohydrazide : Prepared via hydrazinolysis of methyl 2-(methylsulfanyl)benzoate.
- 4-Aminobenzoic acid (PABA) : Introduces the amine functionality.
Cyclization Reaction
The cyclization employs phosphorus oxychloride (POCl₃) as a dehydrating agent, following adaptations from methods reported by Kumar et al.:
Reaction Setup :
- 2-(Methylsulfanyl)benzohydrazide (1 equiv.) and PABA (1.2 equiv.) are suspended in POCl₃ (3 mL) at 0°C.
- The mixture is stirred at room temperature for 10 minutes, then heated to 80°C for 4 hours.
Workup :
- Quenching with crushed ice, followed by basification with NaHCO₃ (pH 8–9).
- Filtration and recrystallization in ethanol yield the intermediate as a yellow solid (85% yield ).
Characterization Data :
- Melting Point : 143–145°C.
- IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1704 cm⁻¹ (C=O).
- ¹H NMR (CDCl₃) : δ 7.52–7.63 (m, 4H, Ar–H), 6.73 (s, 1H, Ar–H), 4.22 (br s, 2H, NH₂).
Coupling with Furan-2-Carboxylic Acid
Reaction Optimization
The coupling step utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, optimized via solvent and base screening (Table 1):
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | DIPEA | 3 | 92 |
| 2 | THF | DIPEA | 5 | 78 |
| 3 | DMF | TEA | 4 | 65 |
Optimal Conditions : Dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) achieves 92% yield in 3 hours.
General Procedure
Reaction Setup :
- 5-(2-(Methylsulfanyl)phenyl)-1,3,4-oxadiazol-2-amine (1 equiv.) and furan-2-carboxylic acid (1.2 equiv.) are dissolved in DCM.
- HATU (0.3 equiv.) and DIPEA (2 equiv.) are added sequentially.
Workup :
- Stirring at room temperature for 3 hours.
- Dilution with water, extraction with DCM, and purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Characterization Data :
- Yield : 88%.
- LC-MS : m/z 342 [M + 1]⁺.
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.84–7.86 (d, J = 7.6 Hz, 2H, Ar–H), 6.92–6.94 (m, 2H, furan-H).
Mechanistic Insights
Cyclization Mechanism
The POCl₃-mediated cyclization proceeds via nucleophilic acyl substitution:
Structural Elucidation and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : Absence of NH₂ stretches (3270 cm⁻¹) post-coupling confirms amide formation.
- ¹H NMR : Aromatic protons integrate for 10H, consistent with the target structure.
Applications and Biological Relevance
While biological data for the target compound remain undisclosed, structurally analogous 1,3,4-oxadiazoles exhibit:
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, leading to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituents, molecular properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: The methylsulfanyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing cyano group in a4 () and the bulky bromine in . These differences influence electronic density on the oxadiazole ring, affecting binding interactions in biological systems .
Molecular Weight and Lipophilicity :
- The target compound (~325 g/mol) is heavier than a4 and a5 () but lighter than ’s ethoxyphenyl derivative. Its moderate lipophilicity (from SMe) may balance membrane permeability and solubility .
Compounds with halogen substituents (e.g., ’s bromine) often exhibit enhanced pesticidal activity due to increased electrophilicity .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods in , involving acid chloride reactions with ammonium thiocyanate to form isothiocyanates, followed by cyclization to oxadiazoles .
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The information is synthesized from various research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4O2S. The compound features a furan ring and an oxadiazole moiety, which are known for their biological activities. The presence of the methylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance, compounds with similar oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxicity of oxadiazole derivatives, it was found that compounds with electron-donating groups at specific positions exhibited enhanced activity against MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 1 to 7 µM, indicating potent anticancer properties compared to standard drugs like Doxorubicin (IC50 = 0.5 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.5 |
| This compound | MCF-7 | TBD |
| Other Oxadiazole Derivatives | MCF-7 | 1 - 7 |
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the methylsulfanyl group may enhance the compound's interaction with microbial targets.
Research Findings
A study highlighted that oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship indicated that substituents on the oxadiazole ring significantly influenced antimicrobial efficacy .
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus (Gram-positive) | Effective |
| Escherichia coli (Gram-negative) | Effective |
| Candida albicans (Fungal) | Moderate |
Antioxidant Activity
Antioxidant properties are crucial for compounds aimed at preventing oxidative stress-related diseases. Research has shown that certain oxadiazole derivatives possess significant antioxidant activity.
Comparative Analysis
The antioxidant capacity of this compound can be compared to known antioxidants using assays such as DPPH scavenging:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Vitamin C | 90 |
| This compound | TBD |
| Other Oxadiazole Derivatives | Varies |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : Essential for anticancer and antimicrobial activities.
- Methylsulfanyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Furan Moiety : Contributes to overall stability and reactivity.
Q & A
Q. What are the standard synthetic routes for N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. Key steps include:
- Formation of the oxadiazole ring via cyclization under reflux with reagents like phosphorus oxychloride.
- Introduction of the methylsulfanylphenyl group through nucleophilic substitution or coupling reactions.
- Final carboxamide formation using furan-2-carboxylic acid derivatives. Reaction conditions (solvent, temperature, catalysts) are critical for yield optimization .
Q. How is the structural integrity and purity of the compound confirmed?
Analytical techniques such as 1H/13C NMR (to confirm substituent positions), IR spectroscopy (for functional group verification), and mass spectrometry (for molecular weight validation) are standard. HPLC is used to assess purity (>95% typically required for pharmacological studies) .
Q. What are the key structural features contributing to the biological activity of this compound?
The 1,3,4-oxadiazole ring enhances electron-deficient character, promoting interactions with biological targets. The methylsulfanyl group increases lipophilicity, improving membrane permeability, while the furan carboxamide moiety provides hydrogen-bonding sites for target binding .
Q. What analytical techniques monitor reaction progress during synthesis?
Thin-layer chromatography (TLC) and HPLC track intermediate formation. In-situ NMR and FTIR are used to confirm functional group transformations in real time .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. These predict reactivity toward nucleophiles/electrophiles and guide synthetic modifications. The Colle-Salvetti correlation-energy formula aids in evaluating thermodynamic stability .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy)?
Cross-validation using enzyme-specific assays (e.g., lipoxygenase (LOX) or cholinesterase inhibition) under standardized conditions (pH, concentration) is critical. Structural analogs with controlled substitutions (e.g., replacing methylsulfanyl with sulfonyl groups) clarify structure-activity relationships (SAR) .
Q. How does the methylsulfanyl moiety influence interactions with biological targets?
The S-CH3 group enhances hydrophobic interactions with target pockets (e.g., microbial enzyme active sites). Computational docking studies (AutoDock Vina) show increased binding affinity compared to non-sulfur analogs. However, oxidation to sulfone derivatives may alter selectivity .
Q. What in silico approaches predict ADMET properties?
Molecular docking (e.g., with CYP450 isoforms) predicts metabolic stability. DFT-based descriptors (polar surface area, logP) estimate permeability and bioavailability. Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) .
Q. How to design derivatives to enhance pharmacological profiles?
- Substitution at the oxadiazole C5 position : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox activity.
- Furan ring modification : Replace with thiophene for improved π-π stacking.
- Hybridization : Conjugate with known pharmacophores (e.g., benzimidazole) for multi-target effects .
Q. What challenges arise in interpreting NMR data for this compound?
Signal overlap due to aromatic proton complexity (e.g., oxadiazole, furan, phenyl rings) can be mitigated using 2D NMR (COSY, HSQC). Deuterated solvents (DMSO-d6) and high-field instruments (>400 MHz) improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
